molecular formula C8H12N2O B1404364 1-(4-Methoxypyridin-2-yl)ethan-1-amine CAS No. 58088-65-6

1-(4-Methoxypyridin-2-yl)ethan-1-amine

Cat. No. B1404364
CAS RN: 58088-65-6
M. Wt: 152.19 g/mol
InChI Key: BSYZGYVTKXXLSZ-UHFFFAOYSA-N
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Description

“1-(4-Methoxypyridin-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.19 .


Synthesis Analysis

The synthesis of amines like “1-(4-Methoxypyridin-2-yl)ethan-1-amine” can be achieved through various methods. Some of these methods include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxypyridin-2-yl)ethan-1-amine” consists of a pyridine ring substituted with a methoxy group at the 4-position and an ethan-1-amine group at the 1-position .

Scientific Research Applications

Synthesis and Structural Characterization

1-(4-Methoxypyridin-2-yl)ethan-1-amine is utilized in the synthesis and structural characterization of various compounds. For instance, its involvement in the formation of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide and N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide demonstrates its utility in creating complex molecular structures with distinct protonation sites and intermolecular hydrogen bonding patterns (Böck et al., 2021).

Catalytic Applications

This compound is also significant in catalytic applications. The synthesis of (imino)pyridine ligands, which include variants of 1-(4-Methoxypyridin-2-yl)ethan-1-amine, and their subsequent use in forming palladium and nickel complexes highlights its role in catalysis. These complexes are used for processes like ethylene dimerization and methoxycarbonylation of olefins, showcasing its potential in industrial chemistry (Nyamato et al., 2015; Zulu et al., 2020).

Tautomerism Studies

Research into the tautomerism of acridin-9-amines substituted at the exocyclic nitrogen atom, where compounds related to 1-(4-Methoxypyridin-2-yl)ethan-1-amine are used, reveals insights into the stability of various tautomeric forms. These studies contribute to our understanding of molecular behavior in different solvents and environmental conditions (Ebead et al., 2007; Wróblewska et al., 2006).

Hydrogel Modification

In the field of material science, particularly in the development of hydrogels, 1-(4-Methoxypyridin-2-yl)ethan-1-amine-related compounds have been used for functional modification. This includes the enhancement of properties such as swelling and thermal stability, which are critical for medical applications (Aly & El-Mohdy, 2015).

Molecular Recognition and Interaction Studies

This compound plays a role in the study of molecular recognition and interactions. For instance, its derivatives have been used to examine the dynamic structural changes in complexes, aiding in the understanding of molecular recognition mechanisms (Kitagishi et al., 2004).

properties

IUPAC Name

1-(4-methoxypyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)8-5-7(11-2)3-4-10-8/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYZGYVTKXXLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxypyridin-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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